molecular formula C9H20ClNO B3003047 (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride CAS No. 2126143-43-7

(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B3003047
CAS No.: 2126143-43-7
M. Wt: 193.72
InChI Key: WBZOGCBGYVDNTR-DDWIOCJRSA-N
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Description

(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride ( 2126143-43-7 ) is a chiral pyrrolidine derivative of high value in organic synthesis and medicinal chemistry research. This compound features a stereogenic center in the (R)-configuration and is presented as a hydrochloride salt, with a molecular weight of 193.72 g/mol and a molecular formula of C9H20ClNO . The salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. Its primary research application is as a versatile chiral building block and intermediate in the synthesis of more complex, biologically active molecules . The rigid pyrrolidine scaffold, appended with a tert-butoxymethyl group, is a key structural motif found in compounds targeting the central nervous system . Researchers utilize this intermediate in the development of potential therapeutics for neurological conditions such as epilepsy, convulsions, and neuropathic pain . The specific stereochemistry at the 2-position is critical for inducing desired selectivity and potency in the final active compounds, making this enantiomerically pure material essential for asymmetric synthesis and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, and is strictly not intended for human use.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZOGCBGYVDNTR-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of (2R)-2-pyrrolidinemethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Drug Development

Medicinal Chemistry:
The structural versatility of (2R)-2-[(tert-butoxy)methyl]pyrrolidine hydrochloride allows it to be utilized in drug design and development processes. Its ability to serve as a building block for more complex molecules is crucial in creating new therapeutic agents targeting various diseases .

Interaction Studies:
Preliminary studies involving interaction assessments with biological targets suggest that this compound may bind to enzymes or receptors, although detailed data on its specific interactions remain scarce. Understanding these interactions is vital for predicting potential side effects and optimizing therapeutic efficacy .

Future Research Directions

Given the promising applications of this compound in medicinal chemistry, future research should focus on:

  • Detailed Pharmacological Studies: Investigating its interactions with specific biological targets to elucidate its mechanisms of action.
  • Synthesis Optimization: Developing more efficient synthetic routes to enhance yield and purity.
  • Clinical Relevance: Exploring its potential therapeutic applications through preclinical and clinical trials.

Mechanism of Action

The mechanism of action of (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The tert-butoxy group plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Observations:

  • This contrasts with smaller substituents like methyl () or polar groups like hydroxyl (), which offer less protection but improve aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, whereas the tert-butoxy group is electron-donating, stabilizing adjacent carbocations in reaction pathways .
  • Biological Relevance : Aromatic substituents (e.g., 4-methoxyphenyl in ) enhance binding to biological targets via hydrophobic or π-stacking interactions, a feature absent in the target compound but critical in CNS-active molecules .

Physicochemical Properties

Property Target Compound (2R)-2-Methylpyrrolidine HCl (R)-2-(4-Methoxyphenyl)pyrrolidine HCl
Molecular Weight 193.72 g/mol 121.61 g/mol 213.70 g/mol
Solubility Likely low (bulky tert-butyl) Moderate (small alkyl chain) Low (aromatic hydrophobicity)
Stability High (ether linkage) Moderate Moderate (methoxy group oxidation risk)

Biological Activity

(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological applications, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2126143-43-7
  • Molecular Formula : C₉H₁₈ClN
  • Molecular Weight : 175.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research indicates that compounds with a pyrrolidine core often exhibit diverse pharmacological effects, including:

  • Cholinesterase Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which can be beneficial in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Pyrrolidine derivatives have been reported to possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with pyrrolidine derivatives, including this compound:

  • Antimicrobial Activity :
    • Compounds within this class have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Properties :
    • Certain pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells, indicating their potential in cancer therapy .
  • Neurological Effects :
    • The compound has been investigated for its role in modulating neurotransmitter systems, particularly through GPR88 receptor activation, which may influence behaviors related to addiction and anxiety .

Case Study 1: Cholinesterase Inhibition

A study evaluated the cholinesterase inhibitory activity of several pyrrolidine derivatives, including this compound. The results indicated that certain compounds exhibited IC50 values comparable to established inhibitors like tacrine, suggesting their potential utility in treating cognitive disorders.

Case Study 2: Antimicrobial Efficacy

In a series of antimicrobial assays, this compound demonstrated significant activity against Acinetobacter baumannii, with an MIC value of 31.25 μg/mL, outperforming traditional antibiotics like ampicillin .

Research Findings

Biological ActivityMechanism/TargetReference
Cholinesterase InhibitionAcetylcholinesterasePoyraz et al., 2023
AntimicrobialVarious bacterial strainsPoyraz et al., 2018
AnticancerHeLa and MCF-7 cell linesPoyraz et al., 2023
Neurological ModulationGPR88 receptorMDPI, 2024

Q & A

Basic Questions

Q. What synthetic strategies ensure high enantiomeric purity for (2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride?

  • Methodology : Enantioselective synthesis typically employs chiral catalysts or resolution techniques. For example, asymmetric hydrogenation of pyrrolidine precursors or kinetic resolution using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) can enhance stereochemical control. Purification via column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical to isolate the (2R)-enantiomer .
  • Validation : Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry and tert-butoxy group integration (e.g., δ ~1.2 ppm for tert-butyl protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak).
  • IR Spectroscopy : Detect functional groups like C-O (tert-butoxy) at ~1100 cm⁻¹ and pyrrolidine N-H stretches .
    • Supplementary Data : X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact due to potential respiratory and dermal irritation (H315/H319/H335) .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (strong acids/bases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from stereochemical or conformational dynamics?

  • Approach :

Perform variable-temperature (VT) NMR to assess rotational barriers of the tert-butoxy group.

Use 2D NMR (e.g., NOESY) to identify spatial correlations between protons, confirming stereochemistry.

Compare experimental data with computational models (DFT calculations) for conformational analysis .

  • Case Study : In related pyrrolidine derivatives, VT-NMR resolved ambiguities in tert-butoxy group orientation .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Experimental Design :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
    • Findings : Tert-butoxy groups generally enhance steric protection against hydrolysis at neutral pH but may degrade under acidic/basic conditions .

Q. What role does the tert-butoxy group play in modulating the compound’s reactivity in catalytic or biological systems?

  • Mechanistic Insights :

  • The tert-butoxy group acts as a steric shield, reducing undesired side reactions (e.g., nucleophilic attacks on pyrrolidine nitrogen).
  • In biological studies, it may improve membrane permeability or metabolic stability.
    • Supporting Data : Analogous compounds with tert-butoxy groups showed enhanced stability in enzyme inhibition assays compared to unprotected derivatives .

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